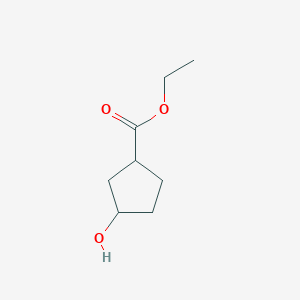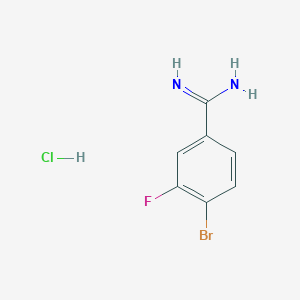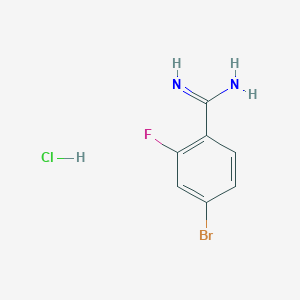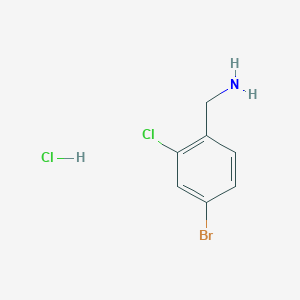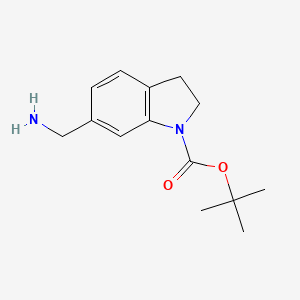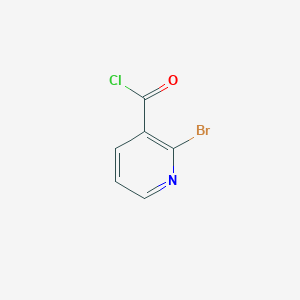
2-Bromopyridine-3-carbonyl chloride
描述
2-Bromopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of a bromine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-pyridinecarboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-Bromopyridine-3-carbonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
2-Bromopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Carbonylation: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Carbonylation: Reagents such as alcohols, amines, or water can be used in the presence of a base or catalyst to facilitate the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学研究应用
2-Bromopyridine-3-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form bioactive heterocycles.
Material Science: Employed in the synthesis of functional materials, such as ligands for catalysis and components in electronic devices.
作用机制
The mechanism of action of 2-Bromopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are both electrophilic centers, making the compound highly reactive. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
2-Bromopyridine: Lacks the carbonyl chloride group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromopyridine-2-carbonyl chloride: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloropyridine-3-carbonyl chloride: Chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
2-Bromopyridine-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-bromopyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROXVDSDSXWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)


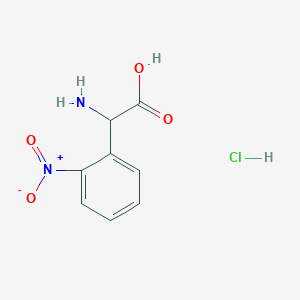
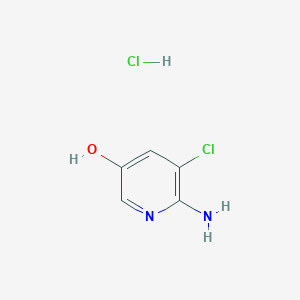
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)
